![molecular formula C16H21N3O B2878648 N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide CAS No. 1209226-58-3](/img/structure/B2878648.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPCA and has been shown to have a variety of biochemical and physiological effects when used in lab experiments.
作用机制
CPCA acts as a selective antagonist for the glycine receptor, which is a type of ionotropic receptor found in the central nervous system. This receptor plays a key role in regulating the activity of neurons in the brain, and its dysfunction has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CPCA can modulate the activity of the glycine receptor in a dose-dependent manner. This compound has been shown to reduce the amplitude and frequency of glycine receptor currents, indicating that it acts as a competitive antagonist for this receptor. Additionally, CPCA has been shown to have anxiolytic and analgesic effects in animal models, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using CPCA in lab experiments is its high selectivity for the glycine receptor. This allows researchers to study the specific effects of this receptor without interference from other neurotransmitter systems. However, one limitation of using CPCA is its relatively low potency compared to other glycine receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
未来方向
There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of CPCA. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in neurological disorders. Finally, CPCA could be used as a tool to study the role of the glycine receptor in other physiological systems, such as the immune system or the gastrointestinal tract.
合成方法
The synthesis of CPCA involves the reaction of 2,4-dimethylaniline with ethyl 2-bromo-2-cyclopropylacetate, followed by the addition of sodium cyanide. The resulting product is then treated with acetic anhydride to yield the final compound.
科学研究应用
CPCA has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain types of receptors in the brain, making it a useful tool for studying the mechanisms of action of these receptors.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-4-7-14(12(2)8-11)18-9-15(20)19-16(3,10-17)13-5-6-13/h4,7-8,13,18H,5-6,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUQXTLLOGISHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

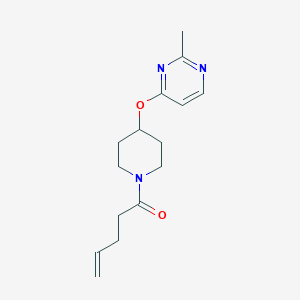
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)
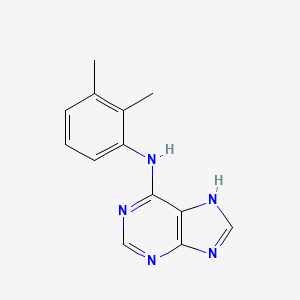
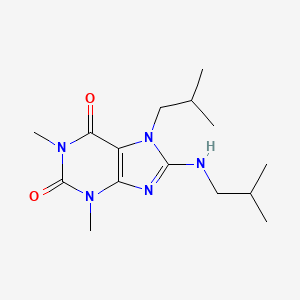


![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
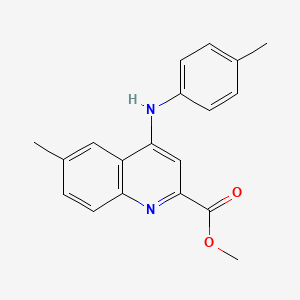


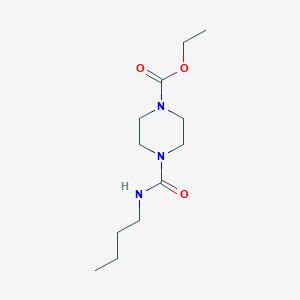
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)